Superior Lipophilicity Over Des-Methyl Analogs
The target compound exhibits an XLogP of 2.1, which is 0.4 log units higher than the 2‑thienyl isomer (XLogP 1.7) and 0.7 log units higher than the 3‑thienyl isomer (XLogP 1.4) [1][2]. These values are computed using the same PubChem algorithmic pipeline, ensuring cross‑compound consistency [3].
| Evidence Dimension | XLogP (computed octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | XLogP = 2.1 |
| Comparator Or Baseline | Ethyl 4-(2‑thienyl)-4‑oxobutanoate (XLogP = 1.7); Ethyl 4-(3‑thienyl)-4‑oxobutanoate (XLogP = 1.4) |
| Quantified Difference | +0.4 and +0.7 log units |
| Conditions | Computed via PubChem pipeline; same method applied to all three compounds. |
Why This Matters
A 0.4‑0.7 log unit increase in XLogP predicts a proportional increase in passive membrane permeability, directly impacting a compound’s absorption, distribution, and blood‑brain barrier penetration during lead optimization [4].
- [1] PubChem Compound Summary for CID 24727716, Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate. National Library of Medicine (US). View Source
- [2] PubChem Compound Summaries for CID 3863898 (2‑thienyl isomer) and CID 24723426 (3‑thienyl isomer). National Library of Medicine (US). View Source
- [3] Cheng, T., et al. (2007). Computation of octanol‑water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140‑2148. View Source
- [4] Waring, M. J. (2010) Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235‑248. View Source
